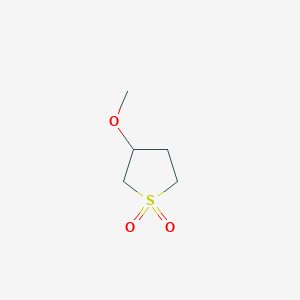

3-甲氧基磺醚

描述

The provided papers do not directly discuss 3-Methoxysulfolane; however, they do provide insights into related sulfur-containing compounds and their chemical properties, which can be used to infer some aspects of 3-Methoxysulfolane. For instance, the synthesis of sulfone-containing methacrylate homopolymers indicates the reactivity of sulfone groups in polymerization reactions . Similarly, the generation of glycosyl triflates from thioglycosides using a methoxyphenyl benzenethiosulfinate system suggests the potential for 3-Methoxysulfolane to participate in similar sulfonation reactions .

Synthesis Analysis

The papers describe various synthesis methods for sulfur-containing compounds. For example, a copper-catalyzed three-component reaction involving sulfur dioxide is used to produce N-aminosulfonamides . Additionally, the synthesis of 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone as a precursor for F-18 16α-fluoroestradiol demonstrates the use of methoxy groups in the protection of intermediates during synthesis .

Molecular Structure Analysis

The molecular structure of methoxycarbonylsulfenyl chloride is studied using experimental and theoretical methods, revealing a planar C-O-C(O)-S-Cl skeleton . This provides insight into the planarity that might be expected in the molecular structure of 3-Methoxysulfolane. The crystal structure of a tetramethyl dioxaborolane derivative of a phenylsulfonyl compound is also reported, which could be relevant to understanding the steric effects in 3-Methoxysulfolane .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving sulfur compounds. For instance, the reaction of methoxysulfinyl radicals with O2 to yield sulfinyl peroxyl radicals indicates the oxidative potential of methoxy-substituted sulfur radicals . The use of a methoxyphenyl benzenethiosulfinate system for the generation of glycosyl triflates from thioglycosides also highlights the reactivity of methoxy-substituted sulfones .

Physical and Chemical Properties Analysis

The wetting and thermal properties of sulfone-containing methacrylate homopolymers are explored, with the sulfolane-containing polymer exhibiting high glass transition temperature and hydrophilic surface properties . This suggests that 3-Methoxysulfolane may also possess unique physical and chemical properties due to the presence of the methoxy and sulfonyl groups.

科学研究应用

电化学和电池技术

- 硫电极循环:3-甲氧基磺醚烷在硫电极的电解质系统中使用。其物理化学性质影响电极的容量,特别是在与磺醚和线性醚的混合物中(Kolosnitsyn et al., 2003)。

- 锂离子电池电解质:在锂离子电池中,包括3-甲氧基磺醚烷在内的混合物已被研究其在高温下的稳定性和性能(Hofmann et al., 2014)。

- 磺醚电解质中的电导:对磺醚如3-甲氧基磺醚烷中的过氯酸锂溶液的研究突出了溶剂分子对这些电解质中传输参数的影响(Kolosnitsyn et al., 2001)。

化学合成和催化

- 铑催化的不对称芳基化反应:3-甲氧基磺醚烷衍生物,特别是3-磺烯,参与了在手性二烯-铑催化剂的影响下与芳基硼酸的反应(Lim & Hayashi, 2015)。

- 表面氧化物还原:包括3-甲氧基磺醚烷衍生物在内的硫醇端基有机硅烷已被用于还原氧化铜表面并形成保护层,展示了在表面清洁和钝化方面的潜在应用(Ganesan et al., 2005)。

- 三乙氧基硅烷反应:3-甲氧基磺醚烷参与了由铜催化的三组分反应,与三乙氧基硅烷、二氧化硫和肼反应,导致N-氨基磺酰胺的形成(Wang et al., 2014)。

聚合物和材料科学

- 磺化聚芳醚砜:这些聚合物,可以包括类似3-甲氧基磺醚烷中的甲氧基团,被研究作为质子交换膜,表现出高质子传导率和在燃料电池应用中的潜力(Kim et al., 2008)。

- 用于锂电池的磺醚电解质:已合成并测试了磺醚,包括3-甲氧基磺醚烷,用于可充电锂电池中,展示了广泛的电化学稳定性和与各种阴极材料的潜在兼容性(Sun & Angell, 2005)。

安全和危害

属性

IUPAC Name |

3-methoxythiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-8-5-2-3-9(6,7)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGUKLMWKCDKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301902 | |

| Record name | 3-Methoxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxysulfolane | |

CAS RN |

20627-66-1 | |

| Record name | NSC147303 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

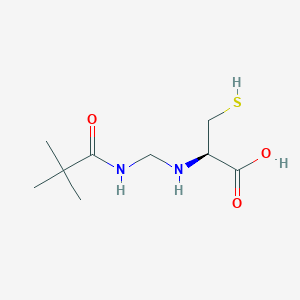

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

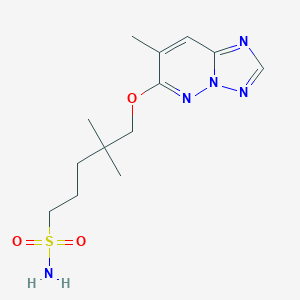

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)